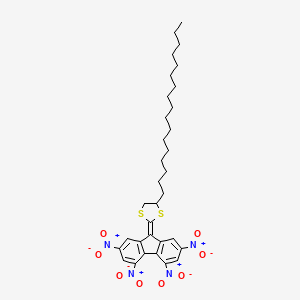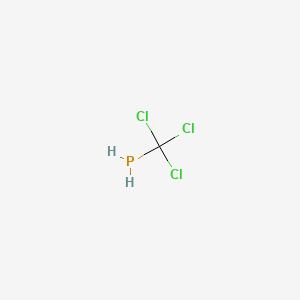![molecular formula C18H18N2 B14265003 8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 138653-65-3](/img/structure/B14265003.png)
8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrazinoindoles This compound is characterized by its unique structure, which includes a pyrazine ring fused to an indole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves multi-step organic reactions. One common method includes the Ugi-four-component condensation reaction, which involves the reaction of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides . This reaction is carried out under controlled conditions to ensure high regio- and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A compound with a similar tetrahydropyridine structure, known for its neurotoxic effects.
2-[(Phenylmethylamino)methyl]-1H-indole: Another indole derivative with potential pharmacological applications.
Uniqueness
8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
138653-65-3 |
|---|---|
Formule moléculaire |
C18H18N2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
8-methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
InChI |
InChI=1S/C18H18N2/c1-13-7-8-16-15(11-13)18(14-5-3-2-4-6-14)17-12-19-9-10-20(16)17/h2-8,11,19H,9-10,12H2,1H3 |
Clé InChI |
CYRJDIGUPHQGSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N3CCNCC3=C2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


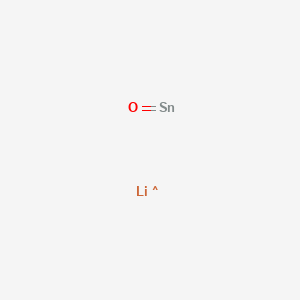
![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
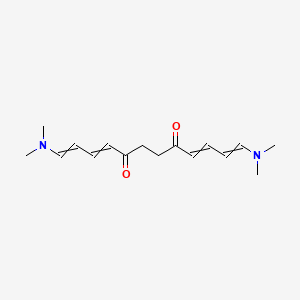
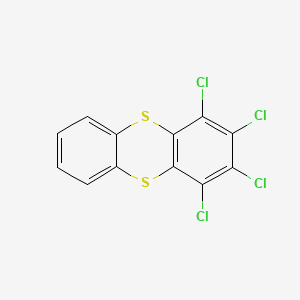
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
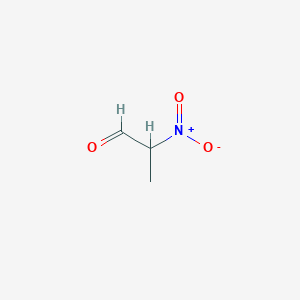
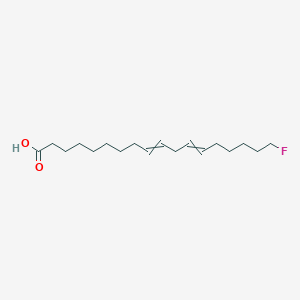
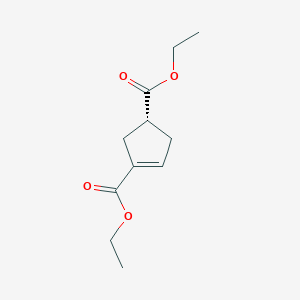
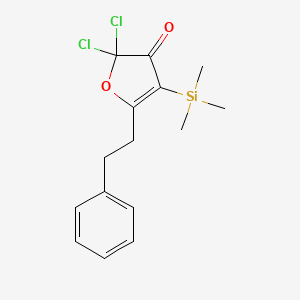

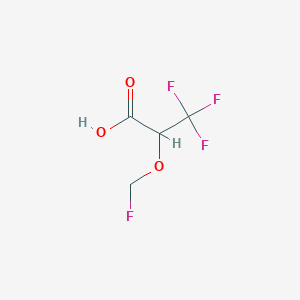
![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
